rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans
CAS No.: 2059908-65-3
Cat. No.: VC7452531
Molecular Formula: C11H20N4O
Molecular Weight: 224.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059908-65-3 |
|---|---|
| Molecular Formula | C11H20N4O |
| Molecular Weight | 224.308 |
| IUPAC Name | [(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methanamine |
| Standard InChI | InChI=1S/C11H20N4O/c1-3-15-6-7-16-10(8-12)11(15)9-4-5-13-14(9)2/h4-5,10-11H,3,6-8,12H2,1-2H3/t10-,11-/m0/s1 |
| Standard InChI Key | JLOMQUHWLWSDDO-QWRGUYRKSA-N |
| SMILES | CCN1CCOC(C1C2=CC=NN2C)CN |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound’s structure features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2- and 3-positions with a methanamine group and a 1-methyl-1H-pyrazol-5-yl moiety, respectively. The ethyl group at the 4-position introduces additional hydrophobicity, potentially influencing membrane permeability.
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2059908-65-3 | |
| Molecular Formula | ||
| Molecular Weight | 224.3 g/mol | |
| Purity (HPLC) | ≥95% | |
| Stereochemistry | (2R,3R), trans configuration |
Stereochemical Considerations
The "(2R,3R)" designation indicates the absolute configuration at the 2- and 3-positions of the morpholine ring, while "trans" specifies the relative orientation of the pyrazole and ethyl groups. This stereochemistry is critical for molecular recognition in biological systems, as enantiomers often exhibit divergent pharmacological profiles. Computational modeling suggests that the trans configuration optimizes spatial alignment between the pyrazole’s nitrogen atoms and potential receptor-binding sites.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the construction of the morpholine core. One reported method employs a [3+3] cycloaddition between a chiral epoxide and a diamine precursor, followed by regioselective pyrazole substitution. Key steps include:
-
Ring Formation: Reaction of (R)-epichlorohydrin with ethylenediamine under basic conditions to generate the morpholine scaffold.
-
Pyrazole Incorporation: Suzuki-Miyaura coupling between a boronic ester-functionalized morpholine intermediate and 1-methyl-1H-pyrazole-5-yl triflate.
-
Amination: Reductive amination of a ketone intermediate to introduce the methanamine group.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Morpholine ring | (R)-Epichlorohydrin, KCO, DMF, 80°C | 62 |
| Pyrazole coupling | Pd(PPh), NaCO, DME, 100°C | 78 |
| Reductive amination | NaBHCN, MeOH, rt | 85 |
Purification and Analysis
Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient), yielding ≥95% purity. Structural confirmation relies on:
-
: Characteristic signals at δ 3.72 (morpholine O-CH), δ 7.45 (pyrazole C-H), and δ 2.55 (methanamine NH).
-
High-Resolution Mass Spectrometry (HRMS): Observed [M+H] at m/z 225.1701 (calc. 225.1709).
Physicochemical Properties
Solubility and Stability
Experimental data remain limited, but in silico predictions (SwissADME) suggest:
-
LogP: 1.2 ± 0.3 (moderate lipophilicity).
-
Aqueous Solubility: ~2.1 mg/mL at pH 7.4.
The compound is stable in DMSO at -20°C for >6 months but degrades in aqueous solutions above pH 8 due to morpholine ring opening.
Table 3: Key Spectroscopic Data
| Technique | Data |
|---|---|
| IR (KBr) | 3280 cm (N-H stretch), 1605 cm (C=N) |
| δ 67.8 (morpholine C-2), δ 149.2 (pyrazole C-4) |
Research Challenges and Future Directions
Knowledge Gaps
-
Pharmacokinetics: No ADME (Absorption, Distribution, Metabolism, Excretion) data exist.
-
Toxicity: Acute toxicity studies in model organisms are needed.
Synthetic Optimization
Current yields for the final step (85%) could be improved via flow chemistry or enzymatic catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume